molecular formula C22H20N4O3 B2867388 N-(2,5-dimethylphenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide CAS No. 1251699-59-8

N-(2,5-dimethylphenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide

Cat. No.: B2867388
CAS No.: 1251699-59-8
M. Wt: 388.427
InChI Key: BUYBQPSOBAATOV-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide is a synthetic small molecule featuring a 1,2-dihydroquinolin-2-one core substituted at the 4-position with a 3-methyl-1,2,4-oxadiazole moiety. The compound’s acetamide group is linked to a 2,5-dimethylphenyl substituent, which may enhance lipophilicity and influence pharmacokinetic properties.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-13-8-9-14(2)18(10-13)24-20(27)12-26-19-7-5-4-6-16(19)17(11-21(26)28)22-23-15(3)25-29-22/h4-11H,12H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYBQPSOBAATOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CC=CC=C3C(=CC2=O)C4=NC(=NO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines a quinoline structure with an oxadiazole moiety, both of which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C18H20N4O2\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_2

Molecular Characteristics

PropertyValue
Molecular FormulaC18H20N4O2
Molecular Weight324.38 g/mol
IUPAC NameThis compound

Biological Activity

The biological activity of this compound is primarily attributed to its structural components:

Anticancer Activity

Research has indicated that compounds containing the oxadiazole ring exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have shown promising results in inhibiting various cancer cell lines including MCF-7 (breast cancer) and PANC-1 (pancreatic cancer) with IC50 values in the micromolar range . The introduction of electron-withdrawing groups in the oxadiazole structure has been correlated with enhanced anticancer activity .

The proposed mechanism for the anticancer activity of compounds similar to this compound includes:

  • Inhibition of Carbonic Anhydrases (CAs) : Some studies have shown that oxadiazole derivatives can selectively inhibit carbonic anhydrases associated with tumor growth .
  • Cell Cycle Arrest : Flow cytometry analyses have revealed that certain oxadiazole derivatives can induce cell cycle arrest at the G0-G1 phase, preventing cancer cells from proliferating .

Antimicrobial and Antiparasitic Properties

Beyond anticancer effects, oxadiazole derivatives are also recognized for their antimicrobial and antiparasitic activities. The 1,3,4-oxadiazole framework has been linked to significant activity against various pathogens and parasites, making it a versatile scaffold in drug discovery .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of similar compounds:

  • Study on Anticancer Activity : A study evaluated a series of 1,2,4-oxadiazole derivatives against various cancer cell lines. The most active compounds exhibited IC50 values as low as 0.65 µM against MCF-7 cells .
    Compound IDCell LineIC50 (µM)
    16aMCF-70.65
    17bPANC-12.41
  • Mechanistic Studies : Research indicated that certain derivatives could inhibit HDAC activity significantly at low concentrations (as low as 20 nM), suggesting a potential role in epigenetic regulation of cancer cells .

Comparison with Similar Compounds

Key Observations:

Core Heterocycles: The target compound’s dihydroquinolinone core differs from the tetrahydroisoquinoline () and quinazoline () scaffolds, which are associated with CNS and kinase-targeting activities, respectively . The 1,2,4-triazole in introduces sulfur-mediated redox sensitivity, unlike the oxygen/nitrogen-rich oxadiazole in the target compound .

Substituent Effects :

  • The 4-fluorobenzyl group in likely enhances blood-brain barrier penetration compared to the target compound’s methylphenyl group .
  • The ethyl-linked oxadiazole in may reduce steric hindrance compared to the target compound’s directly fused oxadiazole .

Functional Group Diversity :

  • Sulfanyl () and ether () linkages offer distinct electronic and metabolic profiles compared to the target compound’s acetamide-oxadiazole system .

Hypothesized Pharmacological and Physicochemical Properties

Metabolic Stability

  • The oxadiazole ring in the target compound is resistant to esterase-mediated hydrolysis, a common metabolic pathway for esters and carbamates . This contrasts with the sulfanyl group in , which may undergo oxidation to sulfoxides or sulfones .

Solubility and Lipophilicity

  • The dihydroquinolinone core may confer moderate aqueous solubility due to its planar, polar structure, whereas the tetrahydroisoquinoline () and quinazoline () cores are more lipophilic, favoring membrane permeability .

Target Selectivity

  • The oxadiazole’s electron-deficient nature in the target compound could facilitate interactions with enzymes requiring π-accepting motifs (e.g., cytochrome P450 isoforms), unlike the triazole in , which may engage in hydrogen bonding .

Preparation Methods

Hydrazide Cyclization with Carbon Disulfide

The 3-methyl-1,2,4-oxadiazole ring is synthesized via cyclization of acylhydrazides with carbon disulfide under alkaline conditions. Sahin et al. (2002) demonstrated that refluxing 1-naphthyloxyacetic acid hydrazide (28 ) with carbon disulfide in ethanol yields 1,3,4-oxadiazole-2(3H)-thiones (29 ) with 70–85% efficiency. For the methyl-substituted variant, methyl-substituted acylhydrazides are cyclized using potassium hydroxide, followed by methylation with iodomethane.

Reaction Conditions :

  • Solvent: Absolute ethanol
  • Temperature: Reflux (78°C)
  • Time: 10–12 hours
  • Yield: 65–80%

Functionalization of the Quinoline Core

Nucleophilic Substitution at the 4-Position

The quinoline core is prepared by substituting 4,7-dichloroquinoline (1 ) with the pre-synthesized oxadiazole-thiolate. As reported by Amer et al. (2018), nucleophilic aromatic substitution is optimized in dry ethanol at 50°C for 4 hours, achieving 89% yield for analogous quinoline-oxadiazole intermediates.

Key Optimization Parameters :

  • Solvent: Dry ethanol > acetonitrile or methanol
  • Base: Triethylamine (catalytic)
  • Temperature: 50°C
  • Time: 4 hours

Acetamide Coupling via Steglich Esterification

Carbodiimide-Mediated Amide Bond Formation

The quinoline-oxadiazole intermediate is coupled with N-(2,5-dimethylphenyl)acetamide using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 4-dimethylaminopyridine (DMAP). This method, adapted from Sagepub protocols, involves activating the carboxylic acid group of the quinoline derivative (3 ) with EDC, followed by reaction with 2,5-dimethylaniline.

Procedure :

  • Activation : Stir quinoline-oxadiazole carboxylic acid (3 , 0.5 mmol) with EDC (0.65 mmol) and DMAP (0.04 mmol) in dichloromethane at 0°C for 1 hour.
  • Coupling : Add 2,5-dimethylaniline and stir at room temperature for 24 hours.
  • Workup : Wash with HCl (1%), NaHCO₃, and NaCl solutions; purify via recrystallization.

Yield : 75–82%
Purity Validation :

  • ¹H NMR : Aromatic protons (δ 6.8–7.2 ppm), NH (δ 8.5–9.0 ppm).
  • IR : C=O stretch at 1648–1699 cm⁻¹, N–H stretch at 3225–3456 cm⁻¹.

Integrated Synthetic Pathway

Stepwise Assembly and Characterization

The full synthesis involves sequential steps:

Step Reaction Conditions Yield Characterization Data
1 Oxadiazole cyclization EtOH, reflux, 12h 78% IR: 1649 cm⁻¹ (C=O)
2 Quinoline substitution EtOH, 50°C, 4h 89% ¹H NMR: δ 8.81 (quinoline H)
3 Acetamide coupling EDC/DMAP, CH₂Cl₂, 24h 80% ¹³C NMR: δ 168.5 (C=O)

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

  • Microwave-Assisted Cyclization : Reduces reaction time from 12h to 15 minutes but requires specialized equipment.
  • Industrial-Scale Acetamide Synthesis : Recrystallization from ethanol achieves >90% purity, but throughput is limited by manual workup.

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